Technical Monograph: 4-(Cyclopentylsulfanyl)benzaldehyde
Technical Monograph: 4-(Cyclopentylsulfanyl)benzaldehyde
CAS Registry Number: 862500-32-1 Document Type: Technical Guide & Process Workflow Version: 2.0 (High-Throughput Synthesis & Application)
Executive Summary & Molecular Architecture
4-(Cyclopentylsulfanyl)benzaldehyde (also known as 4-(cyclopentylthio)benzaldehyde) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a bifunctional building block, offering two distinct handles for orthogonal functionalization:
-
The Electrophilic Aldehyde: A classic handle for heterocycle formation, reductive amination, and carbon-carbon bond formation (Wittig/Horner-Wadsworth-Emmons).
-
The Lipophilic Thioether: A metabolic soft spot capable of modulation into sulfoxides (chiral centers) or sulfones (strong electron-withdrawing groups), while the cyclopentyl ring provides critical steric bulk to fill hydrophobic pockets in target proteins (e.g., COX-2, Kinases).
Physicochemical Profile
The following data aggregates experimental and predicted values standard for this class of aryl thioethers.
| Property | Specification | Notes |
| Formula | ||
| Molecular Weight | 206.30 g/mol | |
| Appearance | Pale yellow oil to low-melting solid | Tendency to supercool; crystallizes upon high purity.[1] |
| Boiling Point | ~330°C (Predicted) | Distillable under high vacuum (<1 mmHg). |
| LogP | ~4.3 (Predicted) | Highly lipophilic; requires non-polar solvents for extraction. |
| Solubility | DMSO, DMF, DCM, EtOAc | Insoluble in water. |
| Flash Point | >110°C |
Synthetic Pathways & Process Optimization
As a Senior Application Scientist, I recommend the Nucleophilic Aromatic Substitution (
Mechanism of Action:
The reaction proceeds via the addition-elimination mechanism.[2] The para-aldehyde group acts as an electron-withdrawing group (EWG), activating the ring for nucleophilic attack by the thiolate.
Figure 1:
Optimized Experimental Protocol
Objective: Synthesis of 10g of 4-(Cyclopentylsulfanyl)benzaldehyde.
Reagents:
-
4-Fluorobenzaldehyde (1.0 equiv)
-
Cyclopentanethiol (1.1 equiv) - Handle in fume hood (stench)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Solvent: DMSO (Dimethyl sulfoxide) - Dry
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Solvation: Dissolve 4-fluorobenzaldehyde (1.0 eq) in DMSO (0.5 M concentration).
-
Activation: Add
(2.0 eq) followed by the slow addition of cyclopentanethiol (1.1 eq) via syringe.-
Expert Note: The reaction is exothermic. Add thiol slowly to prevent thermal runaway which can degrade the aldehyde.
-
-
Reaction: Heat the mixture to 80°C.
-
Monitoring (Self-Validating Step): Monitor via TLC (Hexane:EtOAc 9:1).
-
Starting Material
: ~0.6 (Visible under UV). -
Product
: ~0.5 (Distinct UV active spot, often stains yellow with DNP). -
Endpoint: Reaction is complete when the fluorobenzaldehyde spot disappears (typically 2-4 hours).
-
-
Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
Reactivity & Functionalization[4][5]
The utility of this scaffold lies in its ability to be "grown" in two directions. Below is the logic flow for divergent synthesis.
Figure 2: Divergent reactivity profile allowing for modulation of polarity (S-oxidation) and vector growth (Aldehyde functionalization).
Protocol Spotlight: Chemoselective Oxidation to Sulfone
In drug development, thioethers are often metabolic liabilities (rapidly oxidized by P450s). Pre-oxidizing to the sulfone is a common strategy to block this metabolic soft spot.
-
Dissolve 4-(cyclopentylsulfanyl)benzaldehyde in DCM (0.1 M).
-
Cool to 0°C.
-
Add mCPBA (meta-Chloroperoxybenzoic acid, 2.2 equiv) portion-wise.
-
Expert Note: Using 1.0 equiv yields the sulfoxide (chiral). Using >2.0 equiv drives the reaction to the achiral sulfone.
-
-
Quench with saturated
(sodium thiosulfate) to destroy excess peroxide, then wash with .
Therapeutic Applications
This molecule is a structural analog to several COX-2 inhibitors and 5-LOX inhibitors. The cyclopentyl group mimics the lipophilic "tail" found in prostaglandins, while the aryl core provides the scaffold for orientation within the active site.
-
COX-2 Inhibition: The 4-thio-aryl motif is bioisosteric to the 4-sulfonamide or 4-methylsulfonyl pharmacophores found in Coxibs (e.g., Celecoxib, Rofecoxib).
-
Kinase Inhibitors: Used as a "cap" group to fill the hydrophobic back-pocket of kinase ATP-binding sites.
-
Biofuel Precursors: Recent research indicates that condensation of benzaldehyde derivatives with cyclic ketones (like cyclopentanone) creates high-density cyclic alkane precursors for aviation fuels [4].
References
-
Synthesis of Aryl Thioethers (
): -
Oxidation Protocols
-
Chemical Identity & Properties
-
Application in Biofuels (Aldol Condensation)
Sources
- 1. 4-(methyl thio) benzaldehyde, 3446-89-7 [thegoodscentscompany.com]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. 862500-32-1|4-(Cyclopentylsulfanyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 6. CAS 164520-98-3: 4-(cyclopentyloxy)benzaldehyde [cymitquimica.com]
- 7. Buy 4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde [smolecule.com]
- 8. 4-(cyclopentylthio)benzaldehyde - CAS:862500-32-1 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]
- 9. Synthesis of biofuel precursors from benzaldehyde and cyclopentanone via aldehyde–ketone condensation in a deep eutectic solvent system - RSC Advances (RSC Publishing) [pubs.rsc.org]
